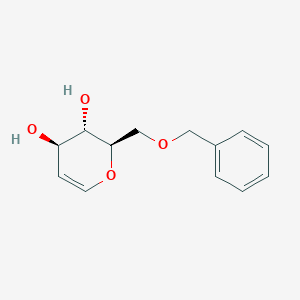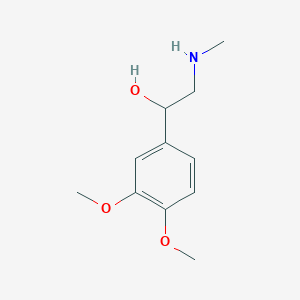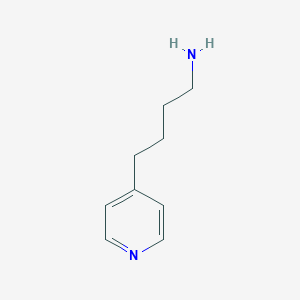![molecular formula C21H21NO3 B182038 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate CAS No. 102585-08-0](/img/structure/B182038.png)
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate, also known as ABX-1431, is a novel small molecule that has been developed for the treatment of various neurological disorders. It is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). ABX-1431 has been shown to have neuroprotective effects in preclinical models of multiple sclerosis, traumatic brain injury, and Alzheimer's disease.
Wirkmechanismus
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate is a selective and potent inhibitor of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that has been implicated in a range of physiological processes, including pain, inflammation, and neuroprotection. By inhibiting MAGL, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate increases the levels of 2-AG, which can activate cannabinoid receptors and exert neuroprotective effects. In addition, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to have anti-inflammatory effects independent of its effects on 2-AG.
Biochemische Und Physiologische Effekte
In addition to its effects on MAGL and 2-AG, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to modulate other neurotransmitter systems, including dopamine and glutamate. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic benefits for Parkinson's disease. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has also been shown to modulate glutamate release in the hippocampus, which may contribute to its potential therapeutic benefits for depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various neurological disorders, and its mechanism of action is well-understood. However, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate also has some limitations for lab experiments. It is not suitable for in vivo studies in rodents due to its short half-life, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate. One area of interest is the development of more potent and selective MAGL inhibitors. Another area of interest is the investigation of the effects of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, clinical trials are needed to determine the safety and efficacy of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in humans. Overall, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders, and further research is needed to fully understand its effects and potential clinical applications.
Synthesemethoden
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate involves the reaction of 1-azabicyclo[2.2.2]octan-3-amine with 9-bromo-xanthene-1-carboxylic acid followed by esterification with ethanol. The resulting product is purified by column chromatography to obtain 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in high yield and purity. The synthesis method is well-established and has been described in detail in the literature.
Wissenschaftliche Forschungsanwendungen
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been extensively studied in preclinical models of various neurological disorders. In a mouse model of multiple sclerosis, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce inflammation and demyelination, and improve motor function. In a rat model of traumatic brain injury, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce neuronal cell death and improve cognitive function. In a mouse model of Alzheimer's disease, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce amyloid beta deposition and improve memory. These preclinical studies suggest that 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders.
Eigenschaften
CAS-Nummer |
102585-08-0 |
|---|---|
Produktname |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO3/c23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-5,7-8,14,19H,6,9-13H2 |
InChI-Schlüssel |
DAIWBMZPSVQRCH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
Synonyme |
3-quinuclidinyl xanthene-9-carboxylate 3-QXC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



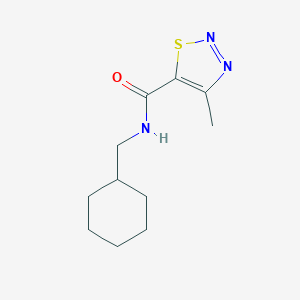
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
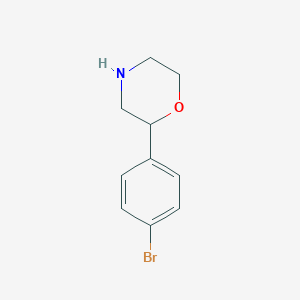
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
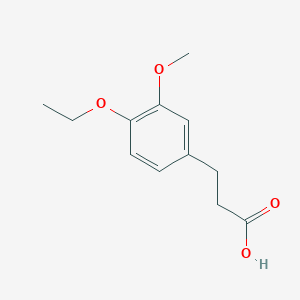
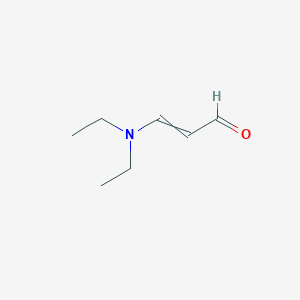
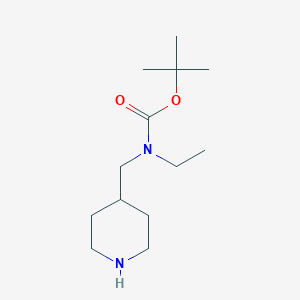
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
